molecular formula C26H18N6S3 B11093935 7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11093935
M. Wt: 510.7 g/mol
InChI Key: KGFFLTXALUCDOI-UHFFFAOYSA-N
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Description

7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining triazole, thiazole, and pyrimidine rings, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then reacted with other intermediates to form the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s properties.

Scientific Research Applications

7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione stands out due to its combination of triazole, thiazole, and pyrimidine rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H18N6S3

Molecular Weight

510.7 g/mol

IUPAC Name

7-[(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C26H18N6S3/c33-26-32(20-14-8-3-9-15-20)23-21(34-26)24(28-17-27-23)35-25-30-29-22(19-12-6-2-7-13-19)31(25)16-18-10-4-1-5-11-18/h1-15,17H,16H2

InChI Key

KGFFLTXALUCDOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SC3=NC=NC4=C3SC(=S)N4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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